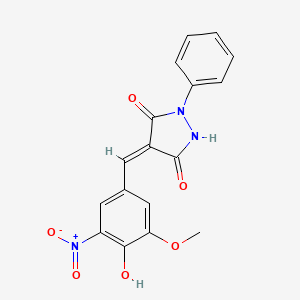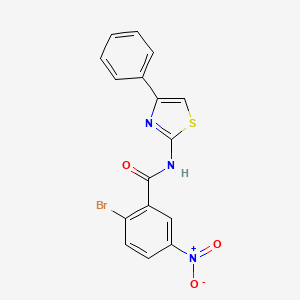![molecular formula C18H18N4O3 B3734687 3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol](/img/structure/B3734687.png)
3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol
Descripción general
Descripción
3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol involves its ability to inhibit the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the formation of amyloid plaques in Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its potential use as a fluorescent probe, and its promising results in the treatment of cancer, Alzheimer's disease, and bacterial infections. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the study of 3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol. These include further studies to determine its efficacy and safety in the treatment of cancer, Alzheimer's disease, and bacterial infections. Additionally, this compound could be studied for its potential use in other scientific fields, such as materials science and nanotechnology. Further studies could also be conducted to determine the optimal dosage and administration of this compound for therapeutic use.
Aplicaciones Científicas De Investigación
3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and bacterial infections. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant. Specific safety information for this compound is not available in the literature .
Propiedades
IUPAC Name |
3-[5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(22-9-3-4-10-22)8-7-15-20-17(21-25-15)13-11-12-5-1-2-6-14(12)19-18(13)24/h1-2,5-6,11H,3-4,7-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKTRGUDXMKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B3734605.png)
![2-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3734607.png)
![2-methyl-7-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734610.png)
![2-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B3734614.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3734631.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3734637.png)
![2-(3,4-dimethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3734649.png)
![6-ethoxy-2-{[(6-nitro-1H-indol-3-yl)methyl]thio}-1,3-benzothiazole](/img/structure/B3734661.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3734663.png)



![1-cyclopentyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734685.png)
![{4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B3734719.png)